Product packaging for 3-Bromo-2-methylfuro[3,2-c]pyridine(Cat. No.:)

3-Bromo-2-methylfuro[3,2-c]pyridine

Cat. No.: B13013497
M. Wt: 212.04 g/mol
InChI Key: HCWFEHLSBIEMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-2-methylfuro[3,2-c]pyridine is a functionalized furopyridine derivative designed for advanced research and development, particularly in the field of medicinal chemistry. Furopyridines are recognized as privileged scaffolds, frequently serving as bioisosteres for indole rings, and are known for a broad spectrum of biological activities, making them central to drug discovery efforts . The bromine substituent at the 3-position of the furopyridine core offers a versatile synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid pharmacomodulation and the exploration of structure-activity relationships . Researchers are investigating similar brominated furopyridine structures as key intermediates in the synthesis of potent kinase inhibitors . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B13013497 3-Bromo-2-methylfuro[3,2-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

3-bromo-2-methylfuro[3,2-c]pyridine

InChI

InChI=1S/C8H6BrNO/c1-5-8(9)6-4-10-3-2-7(6)11-5/h2-4H,1H3

InChI Key

HCWFEHLSBIEMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CN=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Furo 3,2 C Pyridine Derivatives, Including 3 Bromo 2 Methylfuro 3,2 C Pyridine

Construction of the Furo[3,2-c]pyridine (B1313802) Heterocyclic Framework

The assembly of the fused bicyclic furo[3,2-c]pyridine system can be achieved through various strategic bond formations, primarily involving the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) core or the simultaneous formation of both rings.

Cascade Processes in Furo[3,2-c]pyridine Synthesis

Cascade or tandem reactions offer an elegant and efficient approach to complex molecules from simple precursors in a single operation, minimizing waste and purification steps.

A powerful strategy for constructing the furo[3,2-c]pyridine core involves a sequence initiated by a Sonogashira cross-coupling reaction. organic-chemistry.org This method typically pairs a suitably functionalized pyridine, such as a halo-hydroxypyridine, with a terminal alkyne. The Sonogashira coupling, catalyzed by palladium and copper complexes, forms a crucial C(sp)-C(sp²) bond, tethering the alkyne to the pyridine ring. organic-chemistry.orgsoton.ac.uk

The resulting alkynylpyridine intermediate is then poised for a subsequent intramolecular cyclization to form the furan ring. This cyclization is often promoted by a copper catalyst, leading to the desired furo[3,2-c]pyridine scaffold. researchgate.net For instance, the synthesis of 2-methylfuro[3,2-c]pyridine (B3350863) could be envisioned starting from a 3-bromo-4-hydroxypyridine derivative and a terminal alkyne like propyne. The initial palladium/copper-catalyzed Sonogashira coupling would yield a 3-propynyl-4-hydroxypyridine, which would then undergo an intramolecular hydroalkoxylation/cyclization to furnish the final product.

This sequence can be performed as a one-pot process, enhancing its synthetic utility. The versatility of the Sonogashira reaction allows for a wide range of terminal alkynes to be used, enabling the introduction of various substituents at the 2-position of the furo[3,2-c]pyridine ring. soton.ac.uk Subsequent functionalization, such as halogenation, can then be performed on the formed heterocyclic system. For example, an iodocyclization using iodine monochloride (ICl) after the initial coupling can directly yield a 3-iodofuro[2,3-b]quinoxaline, a related heterocyclic system, demonstrating the potential for direct incorporation of a halogen at the 3-position. rsc.org

Tandem reactions that form multiple rings in a single sequence represent a highly efficient method for synthesizing complex heterocyclic systems. For the furo[3,2-c]pyridine core, a tandem Sonogashira coupling followed by a cycloisomerization is a key strategy. nih.gov This approach builds upon an initial C-C bond formation to set up an intramolecular ring-closing event.

In a related example demonstrating this principle, a Pd-catalyzed tandem reaction of 2-(cyanomethoxy)chalcones with thiophenes proceeds through direct C–H addition and a sequence of intramolecular conjugate addition, cyclization, and aromatization to provide a diverse range of benzofuro[2,3-c]pyridines. rsc.org Similarly, rhodium-catalyzed tandem reactions have been developed to construct AIE (Aggregation-Induced Emission)-active furo[2,3-c]pyridine-based photosensitizers.

Another tandem approach involves an SNAr-cyclization sequence. In the synthesis of the isomeric furo[2,3-b]pyridines, a deprotonated hydroxyacetate displaces a chloro group on a dichloropyridine, and the resulting intermediate undergoes an intramolecular cyclization to form the furan ring. nih.gov This highlights the power of tandem strategies to rapidly build the furopyridine core.

Cycloaddition and Condensation Reactions for Furo[3,2-c]pyridine Core Formation

Classical condensation and cycloaddition reactions remain fundamental tools for the synthesis of heterocyclic cores, including the saturated analogues of furo[3,2-c]pyridines.

The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org A significant variant of this reaction has been developed for the efficient synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.govnih.gov This method involves the condensation of a β-arylethylamine, specifically 2-(5-methylfuran-2-yl)ethanamine, with a variety of commercially available aldehydes. nih.gov

The reaction proceeds via the formation of a Schiff base, which, under acidic conditions (e.g., HCl, TFA), generates an electrophilic iminium ion. wikipedia.orgnrochemistry.com This is followed by an intramolecular electrophilic substitution on the electron-rich furan ring, leading to the cyclized tetrahydrofuro[3,2-c]pyridine product. nih.gov This semi-one-pot method provides a direct route to these hydrogenated scaffolds in reasonable yields. nih.gov The choice of aldehyde dictates the substituent at the 4-position, with electron-donating groups on the aldehyde's aromatic ring generally leading to higher yields. nih.gov

Aldehyde (ArCHO)Acid CatalystYield (%)Reference
BenzaldehydeHCl67 nih.gov
4-MethylbenzaldehydeHCl71 nih.gov
4-MethoxybenzaldehydeHCl81 nih.gov
4-ChlorobenzaldehydeHCl55 nih.gov
4-NitrobenzaldehydeHCl29 nih.gov
2-NaphthaldehydeHCl75 nih.gov
2-ThiophenecarboxaldehydeHCl53 nih.gov

Table 1: Examples of 4-substituted tetrahydrofuro[3,2-c]pyridines synthesized via the Pictet-Spengler reaction using 2-(5-methylfuran-2-yl)ethanamine.

Photocyclization reactions utilize light energy to induce intramolecular ring formations, often providing pathways to unique molecular architectures. However, for the synthesis of the aromatic furo[3,2-c]pyridine heterocyclic framework, this method is not extensively documented in the scientific literature. While photochemical reactions of related systems have been studied, such as the irradiation of 5,6-dihydrofuro[3,2-b]pyridin-2(4H)-one, these have been reported to result in dimerization or electrocyclic ring-opening rather than the formation of the desired aromatic furopyridine. rsc.org Therefore, photocyclization does not currently represent a standard or well-established methodology for constructing the furo[3,2-c]pyridine core.

Multicomponent Reaction Paradigms for Fused Pyridine Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of 3-bromo-2-methylfuro[3,2-c]pyridine are not extensively documented, several paradigms for related fused pyridine systems have been developed, which could potentially be adapted.

For instance, a one-pot, three-component approach has been successfully employed for the synthesis of dihydrofuro[3,2-c]coumarins. This reaction involves aryl/hetaryl aldehydes, substituted phenacyl bromides, and 4-hydroxycoumarin, utilizing N,N-diisopropylethylammonium acetate (B1210297) (DIPEAc) as a promoting medium rsc.org. This methodology demonstrates the feasibility of MCRs in constructing the furan ring fused to a six-membered heterocyclic system.

Another relevant example is the catalyst-free, one-pot, three-component protocol developed for the synthesis of tricyclic furo[3,2-c]chromenes nih.gov. This reaction proceeds via a Knoevenagel and Michael adduct through intramolecular cyclization. Although this method yields a chromene instead of a pyridine ring, the general strategy of combining three components to build a fused heterocyclic system is a valuable concept.

Furthermore, multicomponent reactions using tetronic acid have been explored for the synthesis of various fused pyridine derivatives. For example, a one-pot catalyst-free reaction of tetronic acid, a substituted benzaldehyde, and an amine has been used to obtain furo[3',4':5,6]pyrido[2,3-c]carbazol-1-one derivatives in ethanol (B145695) rsc.org. These examples highlight the potential of MCRs as a powerful tool for the synthesis of diverse fused pyridine systems, and future research may lead to the development of a specific MCR for this compound.

Novel Methodologies for Furo[3,2-c]pyridine Ring System Assembly

A novel and efficient strategy for the synthesis of furo[3,2-c]pyridines involves a solvent-promoted tandem reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate. bohrium.comresearchgate.net This reaction proceeds at room temperature in hexafluoroisopropyl alcohol (HFIP) without the need for a catalyst, affording the desired furo[3,2-c]pyridine framework in yields ranging from 35% to 84%. bohrium.com The unique properties of HFIP as a polar, hydrogen-bond-donating solvent are crucial for promoting the cyclization cascade. researchgate.net This method represents the first example of a tandem formation of both the furan and pyridine rings of the furo[3,2-c]pyridine system. bohrium.com

The general reaction scheme is as follows:

3-Alkynyl-4-pyrone + NH₄OAc in HFIP at room temperature → Furo[3,2-c]pyridine

This approach allows for the synthesis of a variety of substituted furo[3,2-c]pyridines by utilizing differently substituted 3-alkynyl-4-pyrones, which can be prepared via Sonogashira coupling of 3-bromo-4-pyrones. bohrium.com

While specific examples of oxidative tandem cyclization for the direct synthesis of the furo[3,2-c]pyridine ring system are not widely reported, related tandem transition-metal-catalyzed processes have been developed for isomeric and analogous systems. For instance, a general and efficient catalytic approach for the synthesis of the furo[2,3-c]pyridazine ring system has been established. This method is based on a tandem Sonogashira coupling-cycloisomerization of an easily accessible 2-bromo-3-aminopyridizinone skeleton, providing access to functionalized furopyridazines nih.gov.

Although not a direct synthesis of the furo[3,2-c]pyridine core, this highlights the potential of tandem reactions involving C-C and C-O bond formations for constructing such fused heterocyclic systems. Future research in this area may lead to the development of oxidative tandem cyclization routes specifically tailored for the synthesis of furo[3,2-c]pyridine derivatives.

The synthesis of furo[3,2-c]pyridine derivatives can be achieved using precursors derived from furan-2-carbaldehydes. A notable example is the synthesis of tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction. This semi-one-pot method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, followed by an acid-catalyzed cyclization. beilstein-journals.org The required 2-(5-methylfuran-2-yl)ethanamine can be synthesized from 5-methylfuran-2-carbaldehyde.

The reaction proceeds in moderate to good yields and allows for the introduction of a variety of substituents at the 4-position of the resulting tetrahydrofuro[3,2-c]pyridine. beilstein-journals.org The general scheme is depicted below:

2-(5-methylfuran-2-yl)ethanamine + Aromatic aldehyde → [HCl] → 4-Aryl-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

This methodology provides a valuable route to the saturated core of the furo[3,2-c]pyridine system, which can potentially be aromatized in subsequent steps to yield the fully aromatic scaffold.

Furthermore, a multi-step synthesis starting from 3-(5-aryl-2-furyl)propenoic acids, which can be derived from the corresponding 5-arylfuran-2-carbaldehydes, has been reported to yield 2-arylfuro[3,2-c]pyridin-4(5H)-ones. These intermediates can then be converted to 2-arylfuro[3,2-c]pyridines researchgate.net.

Regioselective Introduction of Bromo and Methyl Substituents

The regioselective bromination of the furo[3,2-c]pyridine scaffold is a crucial step for the synthesis of compounds like this compound. The electronic nature of the furo[3,2-c]pyridine system, being a fusion of an electron-rich furan ring and an electron-deficient pyridine ring, dictates the regioselectivity of electrophilic substitution reactions such as bromination.

In general, electrophilic aromatic substitution on pyridine itself is difficult and typically occurs at the 3-position due to the deactivating effect of the nitrogen atom libretexts.orgyoutube.com. The furan ring, on the other hand, is highly activated towards electrophilic attack, usually at the 2- and 5-positions. In the fused furo[3,2-c]pyridine system, the furan ring is expected to be the more reactive site for electrophilic substitution.

Directed Bromination Strategies for Furo[3,2-c]pyridine Scaffolds

Utilizing N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, primarily for radical substitution and electrophilic addition and substitution reactions. masterorganicchemistry.com It serves as a convenient and safer alternative to liquid bromine. masterorganicchemistry.com In the context of synthesizing this compound, NBS would be the reagent of choice for introducing the bromine atom at the 3-position of the furan ring, which is susceptible to electrophilic substitution.

While direct literature on the NBS bromination of 2-methylfuro[3,2-c]pyridine is specific, the general reactivity of NBS provides a clear pathway. The reaction of NBS with electron-rich aromatic rings, such as furan, is a well-established method for bromination. researchgate.net For the 2-methylfuro[3,2-c]pyridine substrate, the reaction would likely proceed via electrophilic aromatic substitution on the furan ring. The methyl group at the 2-position directs the incoming electrophile (bromonium ion from NBS) to the adjacent 3-position.

Table 1: Bromination using NBS

Reactant Reagent Probable Product Reaction Type

The reaction conditions, such as the choice of solvent (e.g., carbon tetrachloride or acetonitrile) and the potential need for a radical initiator or catalyst, would be critical in controlling the regioselectivity and preventing side reactions like benzylic bromination of the methyl group. researchgate.net

Synthetic Approaches for Incorporating Methyl Groups

The introduction of the methyl group at the 2-position of the furo[3,2-c]pyridine core can be accomplished through several synthetic strategies. One of the most effective methods involves utilizing a precursor that already contains the required methyl-substituted furan ring.

A notable example is the use of 2-(5-methylfuran-2-yl)ethanamine in a Pictet-Spengler reaction. beilstein-journals.orgnih.gov This approach involves the condensation of the amine with an aldehyde, followed by an acid-catalyzed cyclization to form the tetrahydrofuro[3,2-c]pyridine skeleton. beilstein-journals.org This method is advantageous as it starts with readily accessible materials and allows for the synthesis of a variety of 4-substituted derivatives. beilstein-journals.org Subsequent aromatization would yield the desired 2-methylfuro[3,2-c]pyridine.

Another powerful strategy is the cascade reaction involving a Sonogashira coupling followed by a 5-endo-dig cyclization. clockss.org In this approach, a suitably substituted pyridine precursor is coupled with a terminal alkyne. To incorporate the 2-methyl group, an alkyne such as 3-butyn-2-ol (B105428) or a related propargyl derivative could be employed, which upon cyclization would form the 2-methylfuran (B129897) ring.

Synthetic Utility of Halogenated Pyridine Precursors (e.g., 3-Bromopyridine)

Halogenated pyridines are fundamental building blocks in the synthesis of fused heterocyclic systems like furo[3,2-c]pyridines. wikipedia.orggoogle.comgoogle.com The halogen atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, which are essential for constructing the fused furan ring.

For instance, the synthesis of the furo[3,2-c]pyridine scaffold can begin with a substituted 3-bromopyridine (B30812) or a dihalopyridine such as 3-bromo-2-chloropyridine. wikipedia.orgsigmaaldrich.com A common strategy involves the palladium-catalyzed coupling of a halogenated hydroxypyridine with a terminal alkyne (Sonogashira reaction). clockss.org The resulting alkynylpyridine intermediate then undergoes a base- or metal-catalyzed intramolecular cyclization (heteroannulation) to form the furan ring.

A specific and efficient route involves starting with 4-hydroxy-3-iodopyridine. clockss.org This precursor is coupled with various terminal alkynes in the presence of palladium and copper catalysts. The reaction proceeds via a cascade process where the initial Sonogashira coupling is immediately followed by a 5-endo-dig cyclization of the pyridine oxygen onto the alkyne, directly furnishing the furo[3,2-c]pyridine core in good yields. clockss.org This methodology highlights the flexibility and efficiency of using halogenated pyridine precursors.

Table 2: Application of Halogenated Pyridine Precursors

Precursor Reaction Type Intermediate Final Core Structure
4-Hydroxy-3-iodopyridine clockss.org Sonogashira Coupling / 5-endo-dig Cyclization 4-Hydroxy-3-alkynylpyridine Furo[3,2-c]pyridine

Precursor Synthesis and Building Block Applications

The strategic construction of the furo[3,2-c]pyridine system relies heavily on the synthesis of key intermediates. Once synthesized, the target compound, this compound, becomes a valuable building block for creating more complex molecular architectures.

Preparation of Key Intermediates for Furo[3,2-c]pyridine Construction

One significant class of intermediates is substituted pyridines that are primed for cyclization. For example, the synthesis of 4-hydroxy-3-iodopyridine is a crucial first step in a highly flexible route to furo[3,2-c]pyridines. clockss.org This intermediate is prepared by treating 4-hydroxypyridine (B47283) with iodine under basic conditions. clockss.org This iodinated pyridine can then be coupled with a variety of alkynes to build the furan ring.

Another key intermediate is 2-(5-methylfuran-2-yl)ethanamine, which serves as the starting material for the Pictet-Spengler approach to tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org The synthesis of this amine allows for the direct incorporation of the pre-formed methyl-substituted furan component into the final heterocyclic system.

Other synthetic strategies rely on the cyclization of appropriately substituted azides derived from furopropenoic acids, which themselves are prepared from furan aldehydes. researchgate.net These multi-step sequences underscore the importance of carefully planning the synthesis of intermediates to achieve the target furo[3,2-c]pyridine structure.

This compound as a Versatile Chemical Building Block

The compound this compound is an excellent example of a versatile chemical building block. beilstein-journals.org The term "building block" in organic synthesis refers to a molecule that can be readily used to construct more complex structures. chemicalbook.comossila.com The utility of this specific compound stems from the presence of the bromine atom at the 3-position.

This bromo-substituent makes the molecule an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Table 3: Potential Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Bond Formed Potential Product Class
Suzuki Reaction mdpi.commdpi.com Organoboron Reagent (e.g., Arylboronic acid) C-C (Aryl-Aryl) 3-Aryl-2-methylfuro[3,2-c]pyridines
Heck Reaction wikipedia.org Alkene C-C (Aryl-Vinyl) 3-Vinyl-2-methylfuro[3,2-c]pyridines
Sonogashira Reaction clockss.org Terminal Alkyne C-C (Aryl-Alkynyl) 3-Alkynyl-2-methylfuro[3,2-c]pyridines
Buchwald-Hartwig Amination wikipedia.org Amine C-N (Aryl-Amine) 3-Amino-2-methylfuro[3,2-c]pyridines

Through these reactions, a diverse array of functional groups and molecular fragments can be introduced at the 3-position of the furo[3,2-c]pyridine core. This allows chemists to systematically modify the structure to explore structure-activity relationships in drug discovery or to tune the electronic and photophysical properties for materials science applications. The strategic placement of the bromo and methyl groups provides a powerful synthetic handle for creating libraries of novel compounds based on the furo[3,2-c]pyridine scaffold.

Exploration of Reaction Mechanisms and Synthetic Transformations of 3 Bromo 2 Methylfuro 3,2 C Pyridine and Analogues

Reactivity Profile of the Bromine Moiety

The bromine atom at the 3-position of the 2-methylfuro[3,2-c]pyridine (B3350863) ring system serves as a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the fused furo-pyridine ring system and enables a range of reactions, including palladium-catalyzed cross-couplings, organometallic reactions, and nucleophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in 3-bromo-2-methylfuro[3,2-c]pyridine readily participates in these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds and involves the reaction of an organoboron compound with a halide catalyzed by a palladium complex. libretexts.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For pyridine (B92270) derivatives, the Suzuki coupling provides an effective means of introducing aryl or heteroaryl substituents. mdpi.com The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate, would be expected to proceed in good yields. mdpi.com These reactions are typically carried out in a mixture of solvents like 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com The versatility of the Suzuki coupling is demonstrated by its tolerance for a wide range of functional groups on the coupling partners. libretexts.org

Table 1: Representative Suzuki Coupling Reaction

Entry Aryl Halide Boronic Acid Catalyst Base Solvent Product Yield
1 This compound Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 2-Methyl-3-phenylfuro[3,2-c]pyridine Good

This table is illustrative and based on typical Suzuki coupling conditions for related heterocyclic systems.

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl halides with alkenes. While specific examples for this compound are not detailed in the provided context, the general principles apply. The reaction typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. researchgate.net This reaction has been successfully applied to various bromopyridines, including those with adjacent amino groups. nih.gov For instance, the amination of 3-bromo-2-aminopyridines has been achieved using palladium catalysts with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos, in combination with a strong base such as LiHMDS. nih.gov These conditions have proven effective for coupling with both primary and secondary amines. nih.gov A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has also been developed using sealed tubes, providing good to excellent yields. researchgate.net

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Entry Bromopyridine Amine Catalyst System Base Product Yield Reference
1 2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOBut N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine 60% chemspider.com
2 3-Bromo-2-aminopyridine Morpholine Pd₂(dba)₃ / RuPhos LiHMDS 3-Morpholino-2-aminopyridine 71% nih.gov

The generation of organolithium species from aryl halides followed by reaction with various electrophiles is a fundamental strategy for the introduction of a wide range of functional groups. The lithiation of 3-bromopyridine (B30812) can be cleanly achieved at low temperatures using n-butyllithium in a solvent like toluene. researchgate.net The resulting 3-lithiopyridine is a versatile intermediate that can be trapped with various electrophiles. For instance, reaction with trialkyl borates followed by hydrolysis affords the corresponding boronic acid, a key precursor for Suzuki couplings. researchgate.net This methodology allows for the synthesis of various 3-substituted pyridines. researchgate.net It is plausible that this compound could undergo a similar halogen-metal exchange to generate the corresponding lithiated species, which could then be functionalized by quenching with a suitable electrophile.

Nucleophilic aromatic substitution (SNA) on pyridine rings is a well-established process, particularly for halides positioned at the 2- and 4-positions, which are electronically activated towards nucleophilic attack. stackexchange.comyoutube.com The attack of a nucleophile at these positions leads to a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com In contrast, substitution at the 3-position is generally less favorable as the negative charge in the intermediate cannot be delocalized onto the nitrogen. youtube.com

However, under certain conditions, such as the presence of strongly activating groups or the use of very strong nucleophiles, SNA at the 3-position can occur. For this compound, the fused furan (B31954) ring may influence the electronic properties of the pyridine ring, but direct nucleophilic displacement of the 3-bromo substituent is expected to be challenging compared to isomers with the bromine at the 2- or 4-position.

A fascinating and synthetically useful transformation is the base-catalyzed isomerization of aryl halides. This process can allow for the functionalization of an aromatic ring at a position that is not the original site of halogenation. For example, 3-bromopyridines can be isomerized to 4-bromopyridines in the presence of a strong base. nih.govrsc.org This isomerization is proposed to proceed through a pyridyne intermediate. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Furan Ring in Furo[3,2-c]pyridine (B1313802) Systems

The furan component of the furo[3,2-c]pyridine system is generally more susceptible to electrophilic attack than the pyridine ring due to its π-excessive nature. nih.govscribd.com This characteristic allows for a range of electrophilic substitution reactions to be carried out selectively on the furan moiety.

Electrophilic Substitution Reactions on the Furan Moiety (e.g., Nitration, Vilsmeier Reaction, H-D Exchange)

Nitration: The nitration of furo[3,2-b]pyridine (B1253681) N-oxide has been reported to occur at the 2-position of the furan ring. zendy.ioconsensus.app This is accomplished using a mixture of fuming nitric acid and sulfuric acid, yielding 2-nitrofuro[3,2-b]pyridine N-oxide. zendy.ioconsensus.app This regioselectivity is attributed to the electronic properties of the fused ring system.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comwikipedia.orgnrochemistry.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce an aldehyde group. numberanalytics.comwikipedia.orgijpcbs.com In the context of furo[3,2-c]pyridines, this reaction can be used to introduce a formyl group onto the furan ring, creating valuable synthetic intermediates such as furo[3,2-c]pyridine-2-carbaldehyde. sigmaaldrich.comuni.lu The reaction proceeds through the formation of a chloroiminium ion, which acts as the electrophile and is attacked by the electron-rich furan ring. wikipedia.orgnrochemistry.com Subsequent hydrolysis of the resulting iminium ion furnishes the aldehyde. wikipedia.org

H-D Exchange: Hydrogen-deuterium (H-D) exchange reactions can provide insight into the relative reactivity of different positions on the heterocyclic rings. While specific studies on H-D exchange in this compound are not prevalent, studies on related systems like pyridine show that deuteration is possible under certain conditions. For instance, iridium-based catalysts have been used for H/D exchange in pyridine using deuterated solvents like benzene-d6 (B120219) or D2O. nih.gov Such studies can help to elucidate the most acidic protons and, by extension, the sites most susceptible to electrophilic attack.

Directed Functionalization at Specific Furan Positions

The inherent reactivity of the furan ring can be further controlled and directed by the presence of substituents. For instance, the strategic placement of directing groups can facilitate functionalization at specific positions that might not be favored under standard electrophilic substitution conditions. While detailed examples for this compound are limited, the principles of directed ortho-metalation and other directed functionalization strategies commonly applied to aromatic and heteroaromatic systems could potentially be adapted to achieve site-selective modifications on the furan ring of the furo[3,2-c]pyridine core.

Reactivity of the Pyridine Ring in Furo[3,2-c]pyridine Systems

The pyridine ring in the furo[3,2-c]pyridine system is electron-deficient and generally less reactive towards electrophiles compared to the furan ring. uoanbar.edu.iqgcwgandhinagar.comlibretexts.org However, it is more susceptible to nucleophilic attack, and its reactivity can be enhanced through N-oxidation. uoanbar.edu.iqgcwgandhinagar.com

Functionalization of the Pyridine Nitrogen (N-Oxides)

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. gcwgandhinagar.com This transformation is significant because it activates the pyridine ring towards both electrophilic and nucleophilic substitution reactions. The N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the C-2 and C-4 positions, making them more susceptible to electrophilic attack. gcwgandhinagar.comquora.com Conversely, it enhances the electrophilicity of the α and γ positions, facilitating nucleophilic substitution. uoanbar.edu.iq For example, 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine can be converted to its N-oxide. pharmaffiliates.com

Substitution and Derivatization on the Pyridine Carbon Atoms (e.g., Chlorination, Cyanation)

Chlorination: The chlorination of furo[3,2-b]pyridine N-oxide using phosphorus oxychloride has been shown to yield a mixture of chloro derivatives, including substitutions at the 2-, 3-, 5-, and 7-positions. zendy.io This highlights the activating effect of the N-oxide group on the pyridine ring.

Cyanation: The cyanation of furo[3,2-c]pyridine N-oxides can be achieved regioselectively. researchgate.net The reaction of pyrano- and furo[3,2-c]pyridine N-oxides with trimethylsilyl (B98337) cyanide provides cyanated fused pyridine derivatives. researchgate.net For instance, the Reissert-Henze reaction, using potassium cyanide and benzoyl chloride, has been employed for the cyanation of furo[3,2-b]pyridine N-oxide, resulting in the 5-cyano derivative. zendy.ioconsensus.app More recent methods have focused on the C3-selective cyanation of pyridines through a tandem process involving the reaction of an in situ generated dihydropyridine (B1217469) with a cyano electrophile. nih.gov

Cascade and Tandem Transformations Involving the Furo[3,2-c]pyridine Core

The unique electronic and structural features of the furo[3,2-c]pyridine core make it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation. These reactions offer an efficient pathway to complex molecular architectures. For example, a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates has been developed to synthesize novel furo[3,4-c]pyridine-1,4-diones. rsc.org This domino reaction involves C-H activation, Lossen rearrangement, annulation, and lactonization. rsc.org Another example is the synthesis of tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction, which can be part of a multistep cascade process. beilstein-journals.org

Reaction Reagents Product(s) Reference(s)
NitrationFuming HNO3, H2SO42-Nitro-furo[3,2-b]pyridine N-oxide zendy.ioconsensus.app
Vilsmeier-HaackPOCl3, DMFFuro[3,2-c]pyridine-2-carbaldehyde sigmaaldrich.comuni.lu
H-D ExchangeIridium catalyst, C6D6/D2ODeuterated pyridines nih.gov
N-OxidationOxidizing agentFuro[3,2-c]pyridine N-oxide gcwgandhinagar.com
ChlorinationPOCl3Chloro-furo[3,2-b]pyridines zendy.io
CyanationTMSCN or KCN/BzClCyano-furo[3,2-c]pyridines zendy.ioconsensus.appresearchgate.netnih.gov
Cascade ReactionAcrylamides, 4-hydroxy-2-alkynoatesFuro[3,4-c]pyridine-1,4-diones rsc.org
Pictet-Spengler2-(5-methylfuran-2-yl)ethanamine, aldehydesTetrahydrofuro[3,2-c]pyridines beilstein-journals.org

Theoretical and Computational Chemistry Approaches to Furo 3,2 C Pyridine Systems

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of heterocyclic compounds. For a molecule like 3-Bromo-2-methylfuro[3,2-c]pyridine, these calculations can determine the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.

Detailed studies on related substituted pyridines and furopyridines demonstrate the utility of these methods. researchgate.netmdpi.comresearchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31G(d,p), to optimize the molecular geometry and calculate electronic properties. researchgate.netmdpi.comresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com For instance, a smaller energy gap suggests higher reactivity. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. mdpi.com For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring and a positive potential near the hydrogen atoms and the bromine atom, guiding predictions of its intermolecular interactions.

Table 1: Calculated Electronic Properties for a Model Pyridine Derivative This table presents representative data from a DFT study on a related pyridine derivative, illustrating the type of information obtained from quantum chemical calculations.

Compound FeatureHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine Derivative~ -6.5~ -1.5~ 5.0
Phenyl Substituted~ -6.2~ -2.1~ 4.1

Note: Data is illustrative, based on findings for related pyridine derivatives. mdpi.com

Computational Modeling of Reaction Pathways and Transition States (e.g., Lithiation Selectivity)

Computational modeling is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, transition states. libretexts.org The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate. rsc.org

For furo[3,2-c]pyridine (B1313802) systems, predicting the regioselectivity of reactions such as lithiation, halogenation, or cross-coupling is a significant challenge that can be addressed computationally. By modeling the reaction pathways for different potential outcomes, chemists can predict which product is more likely to form. For example, in the lithiation of this compound, calculations could compare the stability of transition states leading to substitution at different positions on the heterocyclic ring.

Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between reactants and products. libretexts.org Subsequent optimization of the highest-energy point along this path reveals the transition state structure and its energy. libretexts.org Visualizing the imaginary vibrational frequency of the optimized transition state confirms that the structure corresponds to a true saddle point on the potential energy surface. libretexts.org These computational insights are vital for designing efficient and selective synthetic routes.

Conformational Analysis and Molecular Dynamics of Furo[3,2-c]pyridine Derivatives

While the core furo[3,2-c]pyridine ring system is rigid, derivatives with flexible substituents can adopt multiple conformations. Conformational analysis, performed using computational methods, helps to identify the most stable three-dimensional arrangements of a molecule. By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be generated, revealing the lowest-energy conformers. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rsc.orgnih.gov In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the atoms. This allows for the investigation of how furo[3,2-c]pyridine derivatives behave in different environments, such as in solution, and how they interact with other molecules, like biological receptors. rsc.orgnih.gov MD simulations are particularly useful for understanding the stability of protein-ligand complexes, a key aspect of drug design. rsc.org

Prediction of Chemical Behavior and Reactivity Parameters

Computational chemistry offers a suite of reactivity parameters that can predict the chemical behavior of this compound. These descriptors are derived from the electronic structure calculations discussed previously.

The HOMO-LUMO gap is a primary indicator of reactivity; a smaller gap generally implies higher reactivity. mdpi.com In a study of pyridine derivatives, compounds with smaller energy gaps were found to be more reactive. mdpi.com The specific locations of the HOMO and LUMO orbitals are also informative. If the HOMO is localized on the furan (B31954) portion of the molecule, that area would be the likely site of electrophilic attack. Conversely, the distribution of the LUMO indicates the probable sites for nucleophilic attack. d-nb.info

Other calculated parameters, such as ionization potential, electron affinity, and global hardness and softness, provide a more nuanced understanding of reactivity. The MEP map, as mentioned earlier, gives a visual guide to the most probable sites for intermolecular interactions. mdpi.com By analyzing these computed parameters, a comprehensive reactivity profile for this compound can be established, predicting its behavior in various chemical reactions.

Table 2: Key Reactivity Parameters from DFT Calculations This table summarizes key parameters used to predict chemical reactivity, based on studies of similar heterocyclic compounds.

ParameterDefinitionImplication for Reactivity
HOMO-LUMO Gap (ΔE) Energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap indicates higher reactivity and lower kinetic stability. mdpi.com
Molecular Electrostatic Potential (MEP) 3D map of the electronic charge distribution.Identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. mdpi.com
Global Hardness (η) Resistance of a molecule to change its electron configuration.Harder molecules are less reactive.
Global Softness (S) The inverse of global hardness.Softer molecules are more reactive.

Advanced Spectroscopic and Structural Elucidation Techniques for Furo 3,2 C Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms within the 3-Bromo-2-methylfuro[3,2-c]pyridine structure can be determined.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment. The aromatic region would feature signals for the protons on the pyridine (B92270) ring. Their specific chemical shifts and coupling patterns would be influenced by the fused furan (B31954) ring and the bromine substituent. The methyl group (CH₃) at the 2-position would typically appear as a sharp singlet in the upfield region of the spectrum, around 2.4 ppm, as seen in related methyl-substituted pyridines. chemicalbook.com The protons on the pyridine ring are expected at lower fields, typically between 7.0 and 8.5 ppm. chemicalbook.com For example, in the related compound 2-Bromo-3-methylpyridine, the proton signals appear at δ 8.179, 7.510, and 7.168 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals would be expected, one for each carbon atom in the fused ring system and one for the methyl group. The carbon atom bonded to the electronegative bromine atom would exhibit a chemical shift influenced by the halogen. In similar bromo-substituted aromatic rings, this carbon signal can be found in a wide range but is distinct. For instance, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of 62.5 ppm, while the methyl carbons are at 36.4 ppm. docbrown.info The carbons of the pyridine and furan rings would have characteristic shifts in the aromatic region (typically δ 100-160 ppm), with the exact values determined by their electronic environment. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive, based on data from analogous structures, as direct experimental data for this specific compound is not publicly available.

Atom Type Technique Expected Chemical Shift (ppm) Expected Multiplicity
Methyl Protons (-CH₃) ¹H NMR ~2.4 Singlet
Pyridine Ring Protons ¹H NMR 7.0 - 8.5 Doublets, Triplets
Furan Ring Proton ¹H NMR ~7.0 - 7.5 Singlet or Doublet
Methyl Carbon (-CH₃) ¹³C NMR ~15 - 25 Quartet (in ¹H-coupled)
Furan Ring Carbons ¹³C NMR ~100 - 145 Varies
Pyridine Ring Carbons ¹³C NMR ~120 - 160 Varies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrNO), the molecular weight is 211.05 g/mol . A key feature in its mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 210 and 212, respectively. This isotopic signature is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). docbrown.info

The fragmentation pattern under electron ionization (EI) would provide further structural evidence. Common fragmentation pathways for related halogenated aromatic compounds include the loss of the bromine atom, leading to a fragment ion at m/z 131. docbrown.infolibretexts.org Other potential fragmentations could involve the loss of a methyl radical (CH₃) or cleavage of the furan ring, helping to piece together the molecular structure. sapub.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, several characteristic absorption bands would confirm its structure:

Aromatic C-H stretching: Typically observed in the 3000-3150 cm⁻¹ region. pw.edu.pl

Alkyl C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹. docbrown.info

C=C and C=N stretching: Vibrations from the fused aromatic rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. pw.edu.pl

C-O-C stretching: The furan ring's ether linkage would show strong, characteristic bands, typically in the 1000-1300 cm⁻¹ range.

C-Br stretching: A strong absorption in the fingerprint region, usually between 500-750 cm⁻¹, would indicate the presence of the carbon-bromine bond. docbrown.info

The absence of other significant bands (e.g., a broad O-H or strong C=O) would confirm the purity and the assigned structure.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

Analysis of the 2-methylfuro[3,2-c]pyridine (B3350863) structure reveals that the fused furo[3,2-c]pyridine (B1313802) ring system is essentially planar, which is characteristic of aromatic heterocyclic systems. The bond lengths within the pyridine and furan rings are intermediate between single and double bonds, confirming their aromatic character. The introduction of a bromine atom at the 3-position is expected to cause minimal distortion to the planarity of the ring system but would alter the local electronic structure and intermolecular packing in the crystal lattice.

Table 2: Selected Crystallographic Data for the Analogous Compound 2-Methylfuro[3,2-c]pyridine nih.gov

Parameter Atoms Involved Value
Bond Length O1 - C8A 1.37 Å
Bond Length O1 - C2 1.36 Å
Bond Length N4 - C3A 1.37 Å
Bond Length N4 - C5 1.31 Å
Bond Angle C8A - O1 - C2 106.3°
Bond Angle C3A - N4 - C5 117.5°

Integration of Spectroscopic Data for Comprehensive Structural Verification

While each spectroscopic technique provides valuable pieces of the structural puzzle, their integration is key to unambiguous confirmation. The synthesis and characterization of substituted furo[3,2-c]pyridines, as described in the literature, routinely rely on this combined approach. researchgate.net

For this compound, the process would be as follows:

Mass Spectrometry would first establish the correct molecular weight (211.05 amu) and confirm the presence of one bromine atom via the M/M+2 isotopic pattern. researchgate.net

IR Spectroscopy would identify the core functional groups: the furo-pyridine system (C=C, C=N, C-O-C stretches) and the alkyl group (C-H stretch), while confirming the presence of the C-Br bond. researchgate.net

NMR Spectroscopy (¹H and ¹³C) would then assemble the structure, showing the connectivity between the methyl group and the fused rings, and placing the bromine atom and various protons in their correct relative positions.

This comprehensive analytical workflow ensures the accurate and complete elucidation of the molecular structure of this compound.

Strategic Applications of Furo 3,2 C Pyridine Derivatives in Chemical Research and Development

Utility as Precursors for Complex Heterocyclic Systems

Furo[3,2-c]pyridine (B1313802) derivatives are valuable intermediates in the synthesis of more elaborate molecular architectures. The inherent reactivity of both the pyridine (B92270) and furan (B31954) rings, combined with strategically placed functional groups, allows for a wide range of chemical transformations. For instance, halogenated derivatives like 3-Bromo-2-methylfuro[3,2-c]pyridine are particularly useful. The bromine atom at the 3-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl or heteroaryl substituents, thereby constructing complex biaryl structures.

Research has demonstrated that various substituted furo[3,2-c]pyridines can be synthesized and subsequently modified. researchgate.net For example, chloro derivatives of furo[3,2-c]pyridine have been converted into their amino counterparts through reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net Such transformations are fundamental in building libraries of compounds for biological screening. The synthesis of related furopyridine isomers often involves multi-step sequences, including intramolecular cyclizations and palladium-catalyzed heteroannulations, starting from appropriately substituted pyridines. nih.govacs.org The development of facile and practical synthetic routes to these cores is crucial for their application as precursors in medicinal and materials chemistry. nih.govresearchgate.net

Role in Combinatorial Chemistry and High-Throughput Synthesis

The furo[3,2-c]pyridine scaffold is well-suited for applications in combinatorial chemistry and high-throughput synthesis. Its structural rigidity and the ability to introduce multiple points of diversity make it an attractive core for building small molecule libraries. The synthesis of such libraries allows for the rapid exploration of chemical space to identify compounds with desired biological activities or material properties.

The utility of the furo[3,2-c]pyridine framework in this context is exemplified by its relationship with other furopyridine isomers that have been successfully used to generate diverse compound sets. For example, the furo[3,2-b]pyridine (B1253681) core was used to prepare a diverse set of target compounds through synthetic sequences based on chemoselective metal-mediated couplings. nih.govmedchemexpress.com This approach facilitates the systematic modification of the scaffold to conduct structure-activity relationship (SAR) studies. By starting with a functionalized core like This compound , chemists can employ parallel synthesis techniques to react it with a large panel of building blocks (e.g., various boronic acids in Suzuki couplings), rapidly generating a library of novel compounds for screening. mdpi.com The development of a novel iridium complex, (pfupy)₂Ir(acac), based on the furo[3,2-c]pyridine ligand highlights the successful outcome of designing and synthesizing specific molecules from this class for targeted applications. rsc.org

Exploration in Materials Chemistry for Electronic and Photophysical Systems

The unique electronic properties of the furo[3,2-c]pyridine system, which combines an electron-rich furan ring with an electron-deficient pyridine ring, make it a compelling candidate for applications in materials science. This is particularly evident in the field of organic electronics, where these derivatives have been incorporated into advanced materials for their photophysical properties.

A significant application of furo[3,2-c]pyridine derivatives is their use as ligands in phosphorescent iridium(III) complexes for OLEDs. acs.org These complexes function as highly efficient emitters, capable of harvesting both singlet and triplet excitons to achieve high internal quantum efficiencies. Researchers have designed and synthesized a series of iridium complexes where furo[3,2-c]pyridine acts as the N-chelated part of the primary C^N ligand. acs.orgrsc.org

By systematically modifying the C-chelated block of the ligand, the emission colors of these complexes can be precisely tuned across the entire visible spectrum, from greenish-blue to deep-red. acs.orgacs.org For instance, the complex (pfupy)₂Ir(acac) was developed by replacing a sulfur atom with an oxygen atom in the ligand, resulting in an elevated LUMO level and a blue-shifted emission to 538 nm with an impressive photoluminescence quantum yield (PLQY) of 0.80. rsc.orgrsc.org An OLED device based on this complex achieved a record-high external quantum efficiency (EQE) of 30.5%. rsc.org Further modifications have led to a family of complexes with excellent performance metrics, demonstrating the potential of this scaffold for full-color display applications. acs.org

Table 1: Performance of Furo[3,2-c]pyridine-Based Iridium Complexes in OLEDs

Complex Name Emission Color Max. Emission (nm) PLQY Max. EQE (%) CIE Coordinates
(pthfupy)₂Ir(acac) Greenish-Blue 477 0.78 20.0 (0.25, 0.48)
(pfupy)₂Ir(acac) Green 538 0.80 31.8 (0.30, 0.58)
(Cz-fupy)₂Ir(acac) Greenish-Yellow 560 0.55 19.9 (0.43, 0.54)
(3-MeOpfupy)₂Ir(acac) Orange 602 0.34 16.6 (0.62, 0.37)
(dfp-fupy)₂Ir(acac) Red 621 0.20 12.0 (0.66, 0.32)
(tfp-fupy)₂Ir(acac) Deep-Red 641 0.10 8.5 (0.70, 0.29)

Data sourced from multiple studies on furo[3,2-c]pyridine-based iridium complexes. acs.orgacs.orgd-nb.info

When synthesizing substituted heteroleptic iridium complexes, the formation of different isomers can be a significant challenge, leading to difficult purification processes. d-nb.info For example, introducing a single methoxy (B1213986) group at the 3-position of the phenyl ring in the C^N ligand can result in unwanted isomers. researchgate.net A key design strategy to overcome this is the symmetrical substitution of the ligand. d-nb.info

Research has shown that introducing two methoxy groups at the 3- and 5-positions of the phenyl ring successfully avoids isomer production. d-nb.inforesearchgate.net This small structural modification not only simplifies purification but also enhances the solubility of the resulting complex, [(3,5-diMeOpfupy)₂Ir(acac)]. d-nb.info Improved solubility is highly advantageous for manufacturing large-area and flexible displays using low-cost, solution-based methods instead of vacuum deposition. d-nb.info This complex maintained a strong orange emission peak at 598 nm and a good PLQY of 0.32, and solution-processed OLEDs using this material achieved a maximum current efficiency of 17.2 cd/A. d-nb.inforesearchgate.net These findings underscore that thoughtful molecular design, such as multiple methoxy modifications, is a promising strategy for developing isomer-free and solution-processable phosphorescent emitters. d-nb.info

Contribution to the Design of Novel Chemical Scaffolds

The furo[3,2-c]pyridine framework and its isomers are recognized as "privileged scaffolds" in medicinal chemistry and drug design. nih.govmedchemexpress.com A privileged scaffold is a molecular core that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The furo[2,3-d]pyrimidine (B11772683) scaffold, for example, is a key component in many cytotoxic agents and has been combined with other pharmacophores to create dual inhibitors. rsc.orgnih.gov

Similarly, the furo[3,2-c]pyridine ring system has been identified as a novel pharmacophore with potential antipsychotic activity. acs.org The related furo[3,2-b]pyridine core has been successfully employed to develop potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which are important targets in cancer therapy. nih.govmedchemexpress.com The ability to synthesize these scaffolds with functional handles for chemoselective cross-coupling reactions allows for extensive SAR studies, enabling the optimization of potency and selectivity. nih.gov The development of synthetic methods to access these cores on a gram scale is critical for advancing their application in creating new generations of kinase inhibitors and other biologically active molecules. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(pfupy)₂Ir(acac)
(pthfupy)₂Ir(acac)
(Cz-fupy)₂Ir(acac)
(3-MeOpfupy)₂Ir(acac)
(dfp-fupy)₂Ir(acac)
(tfp-fupy)₂Ir(acac)

Emerging Research Avenues and Future Perspectives in Furo 3,2 C Pyridine Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of furo[3,2-c]pyridine (B1313802) derivatives has traditionally relied on multi-step procedures that often involve harsh reaction conditions and the use of hazardous reagents. However, the growing emphasis on green chemistry is driving the development of more sustainable and environmentally benign synthetic routes.

One promising approach is the use of one-pot, multi-component reactions (MCRs) . These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. For the synthesis of the furo[3,2-c]pyridine core, MCRs could be envisioned starting from simple, readily available precursors. For instance, a possible strategy could involve the condensation of a substituted 3-hydroxypyridine (B118123) with an activated alkyne and a suitable coupling partner under catalytic conditions.

The use of greener solvents , such as water or bio-based solvents, is another key aspect of sustainable synthesis. While many organic reactions are traditionally carried out in volatile organic compounds (VOCs), researchers are increasingly exploring aqueous reaction media. For the synthesis of furo[3,2-c]pyridines, the development of water-soluble catalysts or the use of phase-transfer catalysis could enable reactions to be performed in water, significantly reducing the environmental impact.

Microwave-assisted synthesis is a powerful technique that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. The application of microwave irradiation to the synthesis of furo[3,2-c]pyridines could significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. This approach has been successfully applied to the synthesis of other fused heterocyclic systems and holds great promise for the efficient construction of the furo[3,2-c]pyridine scaffold. google.com

Furthermore, the exploration of catalyst-free or organocatalytic reactions is gaining traction. Moving away from heavy metal catalysts, which can be toxic and expensive, towards more benign and recyclable organocatalysts is a key goal of green chemistry. For the synthesis of the furo[3,2-c]pyridine core, the use of simple organic molecules as catalysts could offer a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions.

A hypothetical green synthesis of 3-Bromo-2-methylfuro[3,2-c]pyridine could involve a one-pot reaction starting from 3-hydroxy-2-methylpyridine. This precursor could be brominated in a regioselective manner, followed by a palladium-catalyzed coupling with a suitable three-carbon synthon, and subsequent cyclization to form the furan (B31954) ring. The development of such a process using a recyclable catalyst and a green solvent would be a significant step forward in the sustainable production of this class of compounds.

Green Chemistry ApproachPotential Benefits for Furo[3,2-c]pyridine Synthesis
One-Pot, Multi-Component Reactions (MCRs) Increased efficiency, reduced waste, and simplified purification.
Use of Greener Solvents (e.g., water) Reduced environmental impact and improved safety.
Microwave-Assisted Synthesis Accelerated reaction rates, higher yields, and reduced energy consumption.
Catalyst-Free or Organocatalytic Reactions Avoidance of toxic heavy metals and use of more sustainable catalysts.

Innovative Functionalization Strategies for Diverse Derivatives

The functionalization of the furo[3,2-c]pyridine core is crucial for tuning its physicochemical properties and exploring its potential applications. The presence of the bromine atom and the methyl group in This compound offers a versatile platform for a wide range of chemical transformations.

The bromine atom at the 3-position is a key handle for cross-coupling reactions . Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings would allow for the introduction of a wide variety of substituents at this position, including aryl, heteroaryl, alkynyl, and amino groups. nih.gov These reactions are well-established and their application to this compound would enable the synthesis of a large library of derivatives for structure-activity relationship (SAR) studies.

The methyl group at the 2-position can also be a site for functionalization. For example, it could be halogenated to introduce a reactive handle for further transformations. Alternatively, the methyl group could be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other functional groups.

Furthermore, the pyridine (B92270) nitrogen atom can be targeted for N-alkylation or N-oxidation , which would modulate the electronic properties of the ring system and influence its biological activity. The synthesis of furo[3,2-c]pyridine N-oxides has been reported and these intermediates can be further functionalized. researchgate.net

The development of C-H activation strategies for the direct functionalization of the furo[3,2-c]pyridine core would be a particularly innovative and atom-economical approach. This would allow for the introduction of functional groups at positions that are not easily accessible through classical methods, without the need for pre-functionalized starting materials.

The combination of these functionalization strategies would allow for the systematic exploration of the chemical space around the furo[3,2-c]pyridine scaffold, leading to the discovery of new derivatives with tailored properties for specific applications.

Functionalization StrategyTarget Position on this compoundPotential Derivatives
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) C3 (Bromo position)Arylated, alkynylated, and aminated furo[3,2-c]pyridines.
Methyl Group Functionalization C2 (Methyl position)Halogenated, oxidized (aldehyde, carboxylic acid) derivatives.
Pyridine Ring Modification Nitrogen atomN-alkylated and N-oxidized furo[3,2-c]pyridines.
C-H Activation Various positions on the heterocyclic coreDirectly functionalized furo[3,2-c]pyridines.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

The comprehensive characterization of novel furo[3,2-c]pyridine derivatives is essential for understanding their structure, purity, and dynamic behavior. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable, advanced methods can provide deeper insights, particularly for complex and dynamic systems.

Two-dimensional (2D) NMR techniques , such as COSY, HSQC, and HMBC, are crucial for the unambiguous assignment of proton and carbon signals, especially for highly substituted furo[3,2-c]pyridine derivatives. For a molecule like this compound, these techniques would be vital to confirm the regiochemistry of the substituents.

In cases where furo[3,2-c]pyridine derivatives exhibit conformational flexibility or are involved in dynamic processes such as tautomerism or host-guest interactions, variable temperature (VT) NMR spectroscopy can be a powerful tool. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine thermodynamic and kinetic parameters of the dynamic process.

Advanced mass spectrometry techniques , such as high-resolution mass spectrometry (HRMS), are essential for confirming the elemental composition of newly synthesized compounds. Techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the parent ion. For a yet-to-be-synthesized compound, predicted fragmentation patterns can be compared with experimental data to support its identification.

The photophysical properties of furo[3,2-c]pyridine derivatives, particularly their fluorescence, are of great interest for applications in materials science. Steady-state and time-resolved fluorescence spectroscopy can be used to determine key parameters such as quantum yields, lifetimes, and emission and absorption maxima. These data are crucial for the design of new fluorescent probes and materials for organic light-emitting diodes (OLEDs). rsc.orgacs.org

The combination of these advanced spectroscopic techniques will be instrumental in elucidating the structure-property relationships of novel furo[3,2-c]pyridine derivatives and guiding the design of new functional molecules.

Computational Design of Novel Furo[3,2-c]pyridine-Based Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. For the furo[3,2-c]pyridine system, computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate a wide range of molecular properties, including geometries, electronic structures, and spectroscopic data. For this compound, DFT calculations could be used to predict its optimized geometry, dipole moment, and frontier molecular orbital (HOMO and LUMO) energies. researchgate.net These calculations would provide insights into its reactivity and potential as a building block for electronic materials.

Molecular docking studies can be used to predict the binding affinity and mode of interaction of furo[3,2-c]pyridine derivatives with biological targets such as enzymes and receptors. This information is invaluable for the rational design of new drug candidates. For example, by docking a library of virtual furo[3,2-c]pyridine derivatives into the active site of a target protein, it is possible to identify the most promising candidates for synthesis and biological evaluation. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of furo[3,2-c]pyridine-based systems, such as their conformational changes or their interactions with other molecules in solution. This can provide a deeper understanding of their behavior in a biological or material context.

The computational design of novel materials based on the furo[3,2-c]pyridine scaffold is a particularly exciting area of research. For example, by using computational methods to predict the photophysical properties of different derivatives, it is possible to design new materials with tailored emission colors and efficiencies for use in OLEDs. acs.orgresearchgate.net

Computational MethodApplication to Furo[3,2-c]pyridine Research
Density Functional Theory (DFT) Prediction of molecular geometry, electronic structure, and spectroscopic properties.
Molecular Docking Prediction of binding affinity and interaction with biological targets.
Molecular Dynamics (MD) Simulations Study of dynamic behavior and conformational changes.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Applied Sciences

The full potential of the furo[3,2-c]pyridine scaffold can only be realized through interdisciplinary collaborations between synthetic chemists and researchers in applied sciences. The diverse functionalization possibilities of this heterocyclic system make it an attractive platform for the development of new molecules with applications in medicine, materials science, and beyond.

In medicinal chemistry , furo[3,2-c]pyridine derivatives have shown promise as potential therapeutic agents. For example, they have been investigated as antipsychotic agents, kinase inhibitors, and anticancer agents. nih.govnih.govmdpi.com The synthesis of new libraries of furo[3,2-c]pyridine derivatives, guided by computational studies and biological screening, is a key area for future research. The unique structural features of this compound could lead to novel interactions with biological targets and the discovery of new lead compounds.

In materials science , furo[3,2-c]pyridine-based compounds have emerged as promising materials for organic light-emitting diodes (OLEDs) . rsc.orgacs.org The development of new iridium complexes and other organometallic compounds incorporating the furo[3,2-c]pyridine ligand could lead to more efficient and stable OLEDs with tunable emission colors. The bromine atom in this compound could serve as a reactive site for the attachment of this scaffold to other organic or inorganic components to create novel hybrid materials with interesting photophysical or electronic properties.

Furthermore, the furo[3,2-c]pyridine core could be incorporated into polymers and other macromolecules to create new materials with tailored properties. For example, the incorporation of this rigid, planar heterocycle into a polymer backbone could lead to materials with enhanced thermal stability and interesting electronic properties.

The continued exploration of the furo[3,2-c]pyridine scaffold at the interface of synthetic chemistry and applied sciences is expected to yield a wealth of new discoveries and innovations in the years to come.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-Bromo-2-methylfuro[3,2-c]pyridine?

  • Methodological Answer : The compound can be synthesized via bromination of 2-methylfuro[3,2-c]pyridine precursors or through cross-coupling reactions. For example, the Suzuki-Miyaura reaction between 4-chlorofuro[3,2-c]pyridine and boronic acids under palladium catalysis is a robust method for introducing aryl/alkyl groups at the 4-position . Additionally, the Reissert-Henze reaction using N-oxides can generate cyanoderivatives, which are hydrolyzed to carboxylic acids for further functionalization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques include:

  • HPLC/GC for purity assessment (>95% purity thresholds, as seen in catalog data) .
  • Single-crystal X-ray diffraction to confirm coordination geometry and intermolecular interactions (e.g., π-π stacking and hydrogen bonding observed in copper complexes) .
  • NMR and FT-IR for functional group identification and regiochemical confirmation .

Q. What intermediates are critical in synthesizing this compound derivatives?

  • Methodological Answer : Key intermediates include:

  • 4-Chlorofuro[3,2-c]pyridine : Used in Suzuki couplings to introduce substituents .
  • 2-Amino-3-methylpyridine derivatives : Brominated to generate bromopyridine precursors .
  • Cyanoderivatives : Synthesized via Reissert-Henze reactions for subsequent hydrolysis to carboxamides or acids .

Advanced Research Questions

Q. How can structural modifications enhance CNS-targeted activity in furo[3,2-c]pyridine derivatives?

  • Methodological Answer : Pharmacophore optimization involves:

  • Electron-withdrawing groups (e.g., bromo, trifluoromethyl) at the 3-position to improve receptor binding .
  • Fused heterocycles (e.g., thieno analogs) to modulate blood-brain barrier penetration .
  • In silico docking studies to predict interactions with dopamine or serotonin receptors, guided by New et al.'s work on antipsychotic activity .

Q. What challenges arise in synthesizing metal complexes with this compound ligands?

  • Methodological Answer : Coordination chemistry challenges include:

  • Distorted square-bipyramidal geometry : Observed in copper(II) complexes due to asymmetric bonding with chloroacetate and methanol .
  • Non-covalent interactions : Intramolecular hydrogen bonds and Cl···Cl contacts require precise crystallization conditions .
  • Ligand stability : Bromine substituents may undergo displacement under harsh reaction conditions, necessitating low-temperature protocols .

Q. How can contradictory yields in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies in Suzuki coupling yields (e.g., 33% vs. literature benchmarks) may arise from:

  • Catalyst loading : Optimizing palladium (e.g., Pd(PPh₃)₄) and ligand ratios .
  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of boronic acids .
  • Purification techniques : Use of silica gel chromatography or recrystallization to isolate non-polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.